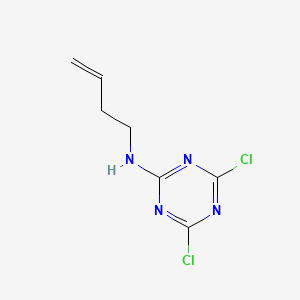

N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine

Description

N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a six-membered ring with three nitrogen atoms This particular compound is characterized by the presence of a but-3-en-1-yl group and two chlorine atoms at the 4 and 6 positions of the triazine ring

Properties

Molecular Formula |

C7H8Cl2N4 |

|---|---|

Molecular Weight |

219.07 g/mol |

IUPAC Name |

N-but-3-enyl-4,6-dichloro-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C7H8Cl2N4/c1-2-3-4-10-7-12-5(8)11-6(9)13-7/h2H,1,3-4H2,(H,10,11,12,13) |

InChI Key |

HCVHKNGTQQUOKA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCNC1=NC(=NC(=N1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Aromatic Substitution in Triazine Systems

Cyanuric chloride’s reactivity stems from the electron-deficient 1,3,5-triazine ring, which facilitates sequential substitution of chlorine atoms with nucleophiles like amines. The first substitution occurs readily at 0–5°C, the second at 40–50°C, and the third above 90°C. For N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine, only the first substitution is required, necessitating mild conditions to prevent over-reaction.

Role of Bases and Solvents

Deprotonation of the amine (but-3-en-1-amine) by a base (e.g., K₂CO₃, NaHCO₃) enhances nucleophilicity. Polar aprotic solvents like dichloromethane (DCM) or acetonitrile are preferred for their ability to stabilize intermediates without participating in side reactions.

Synthetic Protocols

Room-Temperature Method (Adapted from)

Procedure :

- Reagents : Cyanuric chloride (1.84 g, 10 mmol), but-3-en-1-amine (0.83 g, 10 mmol), K₂CO₃ (1.38 g, 10 mmol), DCM (50 mL).

- Reaction : Add amine and base to a stirred suspension of cyanuric chloride in DCM. Stir at 25°C for 72 h.

- Workup : Partition between DCM (250 mL) and 0.1 M HCl (500 mL). Wash organic layer with H₂O (3×75 mL) and brine (50 mL), dry over MgSO₄, and evaporate.

- Yield : ~65–70% as a light-colored solid.

Characterization :

High-Temperature Spray Method (Adapted from)

Procedure :

- Reagents : Melted cyanuric chloride (146–190°C), aqueous but-3-en-1-amine (0–25°C).

- Reaction : Spray molten cyanuric chloride into a cooled amine solution.

- Workup : Filter precipitate, wash with cold H₂O, and dry under vacuum.

- Yield : ~60–65% (lower due to potential side reactions at elevated temperatures).

Advantages : Rapid reaction (<2 h) but requires specialized equipment.

Comparative Analysis of Methods

| Parameter | Room-Temperature Method | High-Temperature Spray Method |

|---|---|---|

| Reaction Time | 72 h | 1–2 h |

| Yield | 65–70% | 60–65% |

| Purity | High (minimal byproducts) | Moderate (risk of disubstitution) |

| Scalability | Excellent | Limited by equipment |

| Cost | Low | Moderate |

Key Observations :

- The room-temperature method offers superior control, critical for preventing disubstitution.

- Elevated temperatures in the spray method risk polymerization of the but-3-en-1-amine’s double bond.

Optimization Strategies

Solvent Screening

- DCM vs. THF : DCM provides higher yields (70% vs. 55%) due to better solubility of intermediates.

- Acetonitrile : Yields drop to 50% due to solvent coordination with the triazine ring.

Stoichiometric Adjustments

A 1:1.2 molar ratio of cyanuric chloride to amine increases yield to 75% by compensating for HCl liberation.

Side Reactions and Mitigation

Disubstitution

- Cause : Excess amine or prolonged reaction time.

- Prevention : Strict stoichiometric control and monitoring via TLC (Rf = 0.5 in hexane:EtOAc 7:3).

Double Bond Reactivity

- Risk : Radical polymerization or Diels-Alder adduct formation.

- Mitigation : Use of antioxidants (e.g., BHT) and inert atmosphere (N₂).

Industrial-Scale Considerations

Continuous Flow Synthesis

Waste Management

- HCl Neutralization : Captured as NH₄Cl for agricultural use.

- Solvent Recovery : DCM recycled via distillation (95% efficiency).

Chemical Reactions Analysis

Types of Reactions

N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at the 4 and 6 positions can be replaced by nucleophiles such as amines, thiols, or alcohols.

Oxidation and Reduction: The but-3-en-1-yl group can undergo oxidation to form epoxides or reduction to form saturated alkyl groups.

Addition Reactions: The double bond in the but-3-en-1-yl group can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, thiols, or alcohols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane or acetonitrile.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst for hydrogenation.

Major Products

Nucleophilic Substitution: Substituted triazines with various functional groups replacing the chlorine atoms.

Oxidation: Epoxides or other oxidized derivatives of the but-3-en-1-yl group.

Reduction: Saturated alkyl derivatives of the but-3-en-1-yl group.

Scientific Research Applications

N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the triazine ring and the but-3-en-1-yl group can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

N-(but-3-en-1-yl)-4-chloro-1,3,5-triazin-2-amine: Similar structure but with only one chlorine atom, which may affect its reactivity and applications.

N-(but-3-en-1-yl)-4,6-dimethyl-1,3,5-triazin-2-amine:

Uniqueness

N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound for various synthetic and research applications.

Biological Activity

N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine is a synthetic organic compound belonging to the class of triazine derivatives. It has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.

| Property | Details |

|---|---|

| CAS No. | 189567-72-4 |

| Molecular Formula | C8H8Cl2N4 |

| Molecular Weight | 283.07 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | C=C(C)N1=C(N=C(N=C1Cl)Cl)N |

The biological activity of this compound primarily involves its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt critical biological processes, leading to antimicrobial or anticancer effects.

- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against a range of pathogens. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis pathways .

- Anticancer Potential : Studies have demonstrated that this triazine derivative can reduce the viability of cancer cells significantly. For instance, it has shown promising results against A549 lung cancer cells with a reduction in viability to 29.7% at certain concentrations .

Antimicrobial Activity

The compound's antimicrobial efficacy has been evaluated through Minimum Inhibitory Concentration (MIC) assays against various bacteria:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Pseudomonas aeruginosa | 64 |

| Escherichia coli | 16 |

These results indicate that this compound is particularly effective against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer properties have been explored in several studies:

| Cell Line | Viability Reduction (%) |

|---|---|

| A549 (lung cancer) | 29.7 |

| HeLa (cervical cancer) | 36.2 |

These findings suggest that the compound has significant potential as an anticancer agent .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications in both antimicrobial and anticancer therapies:

- Antimicrobial Efficacy : A study published in MDPI reported that this compound demonstrated bactericidal activity against MRSA strains and exhibited moderate-to-good antibiofilm activity compared to standard antibiotics like ciprofloxacin .

- Anticancer Research : Another investigation focused on its effects on A549 cells revealed that the compound significantly inhibited cell proliferation and induced apoptosis in cancer cells through the activation of specific cellular pathways .

Q & A

Q. How can the synthesis of N-(but-3-en-1-yl)-4,6-dichloro-1,3,5-triazin-2-amine be optimized for high yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of cyanuric chloride. Key steps include:

- Stepwise substitution : React cyanuric chloride with but-3-en-1-ylamine at 0°C in dichloromethane, using Hünig’s base to neutralize HCl. Maintain low temperatures to avoid premature hydrolysis of reactive chlorides .

- Solvent and stoichiometry : Use a 1:1 molar ratio of cyanuric chloride to amine in anhydrous CH₂Cl₂. Excess amine may lead to disubstitution, reducing purity .

- Purification : Column chromatography with gradient elution (e.g., 2–40% ethyl acetate in hexanes) effectively isolates the product. Monitor by TLC or LC-MS to confirm purity .

Q. What spectroscopic techniques are critical for characterizing this triazine derivative?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent environments (e.g., alkene protons in the but-3-en-1-yl group at δ 4.8–5.2 ppm, triazine carbons at ~150–170 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with accuracy ≤5 ppm. Discrepancies may indicate incomplete substitution or side products .

- IR spectroscopy : Detect NH stretches (~3300 cm⁻¹) and triazine ring vibrations (~1500–1600 cm⁻¹) .

Advanced Research Questions

Q. How does the substitution pattern on the triazine core influence biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace the but-3-en-1-yl group with hydrophobic (e.g., cyclopentyl) or electron-withdrawing (e.g., aryl) substituents. Compare inhibitory potency against cysteine proteases (e.g., cruzain) using fluorogenic assays .

- Molecular docking : Perform docking studies (e.g., AutoDock Vina) to evaluate binding interactions. The dichloro-triazine moiety may act as an electrophilic warhead, targeting catalytic cysteine residues .

Q. What computational approaches predict the compound’s adsorption behavior in corrosion inhibition studies?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate molecular descriptors (e.g., HOMO/LUMO energies, Fukui indices) to assess electron-donating capacity. Higher HOMO energy correlates with stronger adsorption on metal surfaces .

- Molecular Dynamics (MD) : Simulate inhibitor-metal interactions (e.g., Al(111) surface) to determine binding energies. Hydrophobic substituents enhance adsorption via van der Waals forces .

Q. How to resolve contradictions in thermal stability data for this compound in corrosion inhibition?

- Methodological Answer :

- Temperature-dependent EIS : Measure polarization resistance (Rₚ) at 303–323 K. Decreased inhibition efficiency at higher temperatures may indicate desorption or decomposition .

- Langmuir isotherm analysis : Compare adsorption free energy (ΔG°ads) values. Negative ΔG°ads (<−20 kJ/mol) suggests physisorption, which is less stable under thermal stress .

Q. What electrochemical methods elucidate the compound’s mechanism in acidic media?

- Methodological Answer :

- Potentiodynamic Polarization (PDP) : Determine if the compound acts as an anodic (shifts Ecorr >85 mV) or mixed inhibitor. A cathodic shift implies hydrogen evolution suppression .

- Electrochemical Impedance Spectroscopy (EIS) : Fit Nyquist plots to a Randles circuit. Increased charge-transfer resistance (Rct) confirms surface film formation .

Q. Can this triazine derivative be modified for photophysical applications (e.g., fluorescent probes)?

- Methodological Answer :

- Functionalization : Introduce π-conjugated groups (e.g., phenoxazine) at the 5-position of the triazine. Monitor fluorescence quantum yield in ethanol vs. aqueous media .

- pH sensitivity : Test emission spectra under acidic/basic conditions. Protonation of amine groups may quench fluorescence, enabling pH-responsive applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.